molecular formula C11H17NO3 B15315658 tert-butylN-(2-oxocyclohex-3-en-1-yl)carbamate

tert-butylN-(2-oxocyclohex-3-en-1-yl)carbamate

Cat. No.: B15315658
M. Wt: 211.26 g/mol
InChI Key: SOBOAQXEAWHDLU-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate is a chemical compound with the molecular formula C11H17NO3. It contains a six-membered ring, a carbamate group, and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexenone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of carbamate derivatives .

Scientific Research Applications

Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ketone group can also participate in various biochemical reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate is unique due to its combination of a tert-butyl group, a cyclohexenone moiety, and a carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h5,7-8H,4,6H2,1-3H3,(H,12,14)

InChI Key

SOBOAQXEAWHDLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=CC1=O

Origin of Product

United States

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